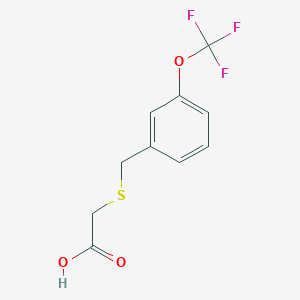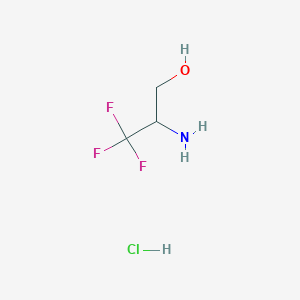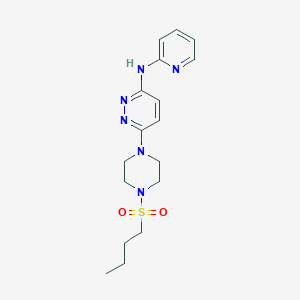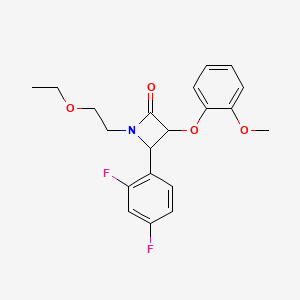
2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9F3O3S . It is also known by other names such as (3-Trifluoromethoxy-benzylsulfanyl)-acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a trifluoromethoxy group, a thio group, and an acetic acid group . The exact 3D structure is not provided in the search results.作用機序
The mechanism of action of 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme COX-2 by binding to its active site. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and induces apoptosis in cancer cells. Additionally, this compound has been found to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function.
実験室実験の利点と制限
One of the advantages of 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid is its potential applications in various fields, including medicine and agriculture. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, this compound has been found to improve crop yield and resistance to stress in plants. However, one of the limitations of this compound is its low solubility in water, which may limit its use in some applications.
将来の方向性
There are several future directions for research on 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of COX-2. Additionally, research on the use of this compound in agriculture may lead to the development of more resilient crops that can withstand stress and improve yield.
合成法
The synthesis of 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid has been achieved using several methods, including the reaction of 3-(trifluoromethoxy)benzyl chloride with thiourea followed by reaction with potassium hydroxide and acetic acid. Another method involves the reaction of 3-(trifluoromethoxy)benzyl mercaptan with chloroacetic acid. The yield of this compound using these methods ranges from 60% to 80%.
科学的研究の応用
2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicine, where it has been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-2-7(4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGLSVQHFVXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2911772.png)

![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)

![(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2911781.png)
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)
![(E)-4-(Dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide](/img/structure/B2911783.png)

![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
![1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B2911790.png)


